Ritonavir O-β-D-Glucuronide
Description
Properties
CAS No. |
190649-36-6 |
|---|---|
Molecular Formula |
C₄₃H₅₆N₆O₁₁S₂ |
Molecular Weight |
897.07 |
Synonyms |
(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What enzymatic systems are responsible for the glucuronidation of ritonavir, and how can they be optimized for in vitro synthesis of Ritonavir O-β-D-Glucuronide?
- Ritonavir glucuronidation is likely mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and UGT1A9, based on analogous pathways observed with dolutegravir glucuronidation . To optimize synthesis, use human liver/kidney microsomes or recombinant UGT isoforms under controlled pH (6.5–7.5) and temperature (37–40°C). Substrate concentration should be kept ≤0.5 mM to avoid enzyme saturation, as higher concentrations (>1.0 mM) reduce conversion rates by ~50% .
Q. What analytical methods are validated for quantifying Ritonavir O-β-D-Glucuronide in biological matrices?
- Reverse-phase HPLC-MS/MS is the gold standard. For example, a validated method for HIV drugs like dolutegravir and raltegravir-β-D-glucuronide uses C18 columns, gradient elution (0.1% formic acid in water/acetonitrile), and MRM transitions for quantification . Adjust parameters for ritonavir’s glucuronide by optimizing ionization (ESI+) and monitoring fragmentation patterns specific to its structure.
Q. How do researchers confirm the structural identity of synthesized Ritonavir O-β-D-Glucuronide?
- Combine NMR (¹H, ¹³C) for stereochemical analysis of the glucuronide moiety and LC-HRMS for exact mass confirmation. For example, resveratrol glucuronides were characterized using retention time matching with in vivo metabolites and NMR data . Cross-validate with synthetic standards if available, as done for vanillic acid glucuronides .
Advanced Research Questions
Q. How can experimental design address contradictions in glucuronidation efficiency between in vitro and in vivo models?
- Discrepancies often arise from differences in enzyme expression (e.g., tissue-specific UGT isoforms) or cofactor availability. Use physiologically relevant models:
- In vitro : Supplement microsomal assays with UDPGA (cofactor) and alamethicin (membrane permeabilizer) .
- In vivo : Employ knock-in rodent models expressing human UGTs to mimic human metabolism .
- Compare kinetic parameters (Km, Vmax) across systems to identify rate-limiting factors .
Q. What strategies mitigate drug-drug interactions (DDIs) involving Ritonavir O-β-D-Glucuronide and CYP enzymes?
- Ritonavir is a known CYP3A4 inhibitor, but its glucuronide may interact with other CYPs (e.g., CYP1A2). Screen for CYP inhibition using fluorometric assays or LC-MS-based activity probes (e.g., 6-bromo-2-naphthyl β-D-glucuronide for UGTs) . Pre-incubate hepatocytes with ritonavir and its glucuronide to assess time-dependent inhibition. Adjust dosing regimens in vitro to reflect clinical plasma ratios .
Q. How can researchers scale up Ritonavir O-β-D-Glucuronide synthesis while maintaining yield and purity?
- Adapt whole-cell biocatalysis systems, such as engineered E. coli expressing Streptomyces chromofuscus GcaC UGT, which achieved 78 mg/L resveratrol glucuronide in a 1-L reactor . Key parameters:
- Substrate feeding : Fed-batch addition of ritonavir to avoid toxicity.
- Process control : Maintain pH 6.5–7.0, 40°C, and dissolved oxygen >30% .
- Purification : Use preparative HPLC with ion-pair reagents (e.g., TFA) to resolve polar glucuronides .
Data Interpretation and Validation
Q. How should researchers validate the biological activity of Ritonavir O-β-D-Glucuronide in antiviral assays?
- Test glucuronide stability in assay media (e.g., DMEM with 10% FBS) via LC-MS to rule out hydrolysis . Compare IC50 values of ritonavir and its glucuronide against HIV protease using pseudovirus entry assays. Include controls with β-glucuronidase to assess metabolite reactivation .
Q. What statistical approaches resolve variability in UGT-mediated glucuronidation data across studies?
- Apply mixed-effects modeling to account for inter-lab variability in enzyme sources (e.g., microsomes vs. recombinant UGTs). Use Bayesian meta-analysis to pool kinetic data (Km, Vmax) from published studies on analogous compounds (e.g., dolutegravir) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
